![molecular formula C15H15ClN2O3S B2530227 4-[(4-クロロフェニル)メチルスルファニル]-6-メチル-2-オキソ-1H-ピリミジン-5-カルボン酸エチル CAS No. 899971-67-6](/img/structure/B2530227.png)
4-[(4-クロロフェニル)メチルスルファニル]-6-メチル-2-オキソ-1H-ピリミジン-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a chlorobenzylthio group, a methyl group, and an ethyl ester group attached to a dihydropyrimidine ring
科学的研究の応用
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates in organic synthesis.
作用機序
Target of Action
Similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidines derivatives, have been shown to exhibit inhibitory activity against cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for analgesic and anti-inflammatory drugs .
Mode of Action
This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Pharmacokinetics
In silico adme (absorption, distribution, metabolism, and excretion) and physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and overall effectiveness.
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain due to the inhibition of the COX-2 enzyme . Additionally, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylthiol with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
類似化合物との比較
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((4-methylbenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Ethyl 4-((4-bromobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions with biological targets.
Ethyl 4-((4-nitrobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activity.
特性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVMPNMGWTTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2530146.png)
![6-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-FLUOROPHENYL)METHYL]HEXANAMIDE](/img/structure/B2530148.png)
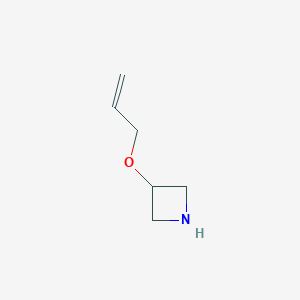
![1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2530155.png)

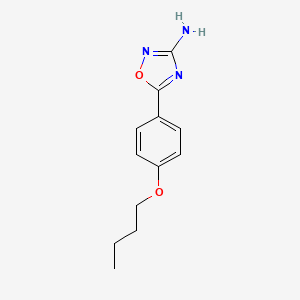
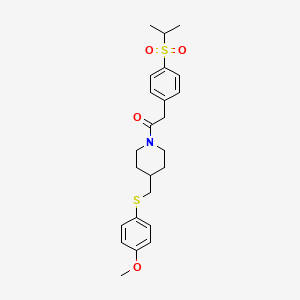
![1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2530159.png)
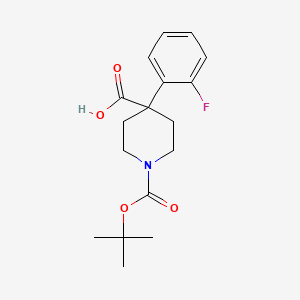
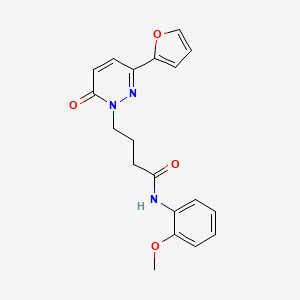
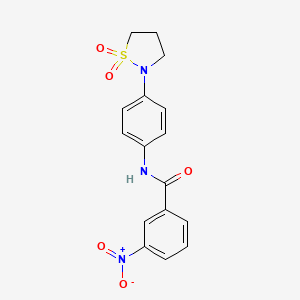
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2530165.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2530167.png)
